

Technical Support Center: A-844606 (Veliparib)

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Compound of Interest

Compound Name: A 844606
Cat. No.: B15579766

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Welcome to the technical support center for A-844606, also known as Veliparib (ABT-888). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of A-844606 (Veliparib)?

A-844606 (Veliparib) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.^[1] It competitively binds to the NAD⁺ binding site of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the repair of single-strand DNA breaks (SSBs).

Q2: What are the known off-target effects of Veliparib?

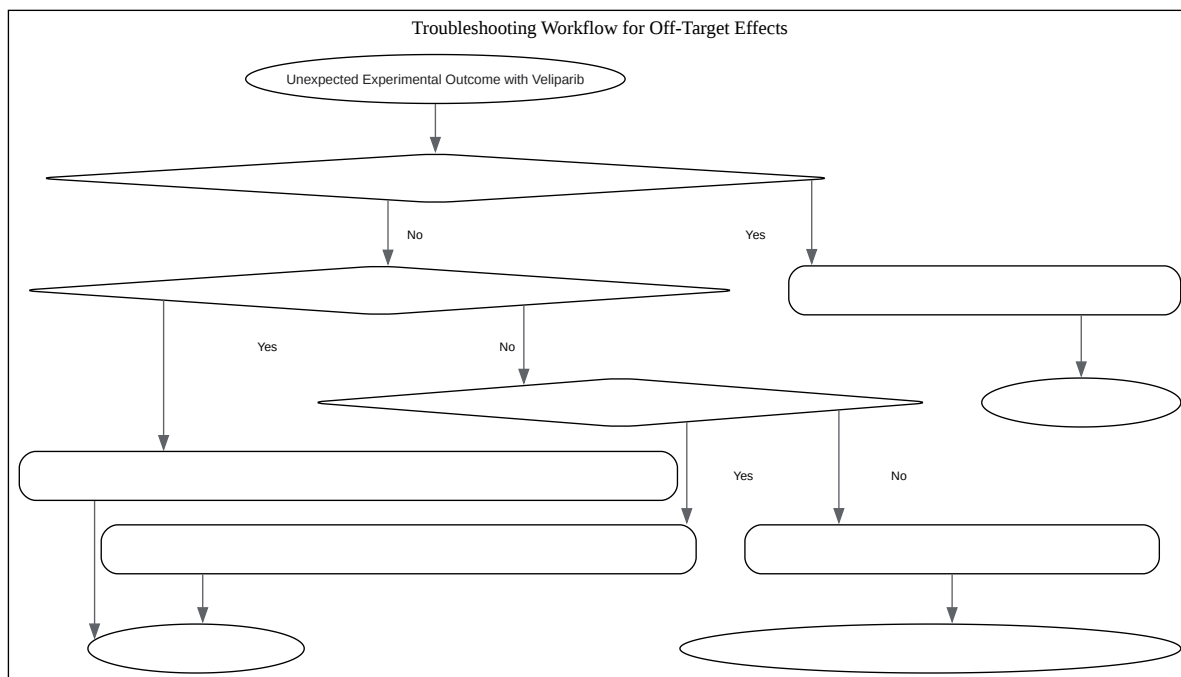
Veliparib is generally considered a selective PARP inhibitor.^[2] However, some studies have reported potential off-target activities that researchers should consider:

- **Kinase Inhibition:** There are conflicting reports regarding the kinase selectivity of Veliparib. One study identified low micromolar inhibition of PIM1 and CDK9.^[3] In contrast, a broader kinome scan across 392 kinases did not show significant binding to any of the tested kinases. This discrepancy may arise from different assay technologies and concentrations of the compound used. Researchers should be mindful of potential effects on these kinases, especially at higher concentrations.

- **Receptor Binding:** A receptor binding screen indicated that Veliparib, at a concentration of 10 μ M, caused significant displacement of radioligands from the human histamine H1 (H1R) and serotonin 5-HT1A (5-HT1AR) receptors.[4] This suggests potential interaction with these G-protein coupled receptors.
- **Cell Cycle Effects:** Unlike some other PARP inhibitors (e.g., olaparib, rucaparib), Veliparib does not appear to induce a strong S/G2 phase cell cycle arrest or activate CHK1.[5] This suggests a more selective on-target effect related to PARP inhibition and less pronounced off-target effects on cell cycle regulation.

Q3: We are observing unexpected phenotypes in our experiments with Veliparib. How can we troubleshoot for potential off-target effects?

If you suspect off-target effects are influencing your results, consider the following troubleshooting workflow:



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Troubleshooting workflow for investigating unexpected experimental outcomes with Veliparib.

Quantitative Data Summary

The following tables summarize the known on-target and potential off-target binding affinities of Veliparib.

Table 1: On-Target PARP Inhibition

Target	Assay Type	Ki (nM)	Reference
PARP-1	Cell-free	5.2	[1]
PARP-2	Cell-free	2.9	[1]

Table 2: Potential Off-Target Kinase Inhibition

Off-Target	Assay Type	IC50 (μM)	Reference
PIM1	In vitro binding	17	[3]
CDK9	In vitro binding	8.2	[3]

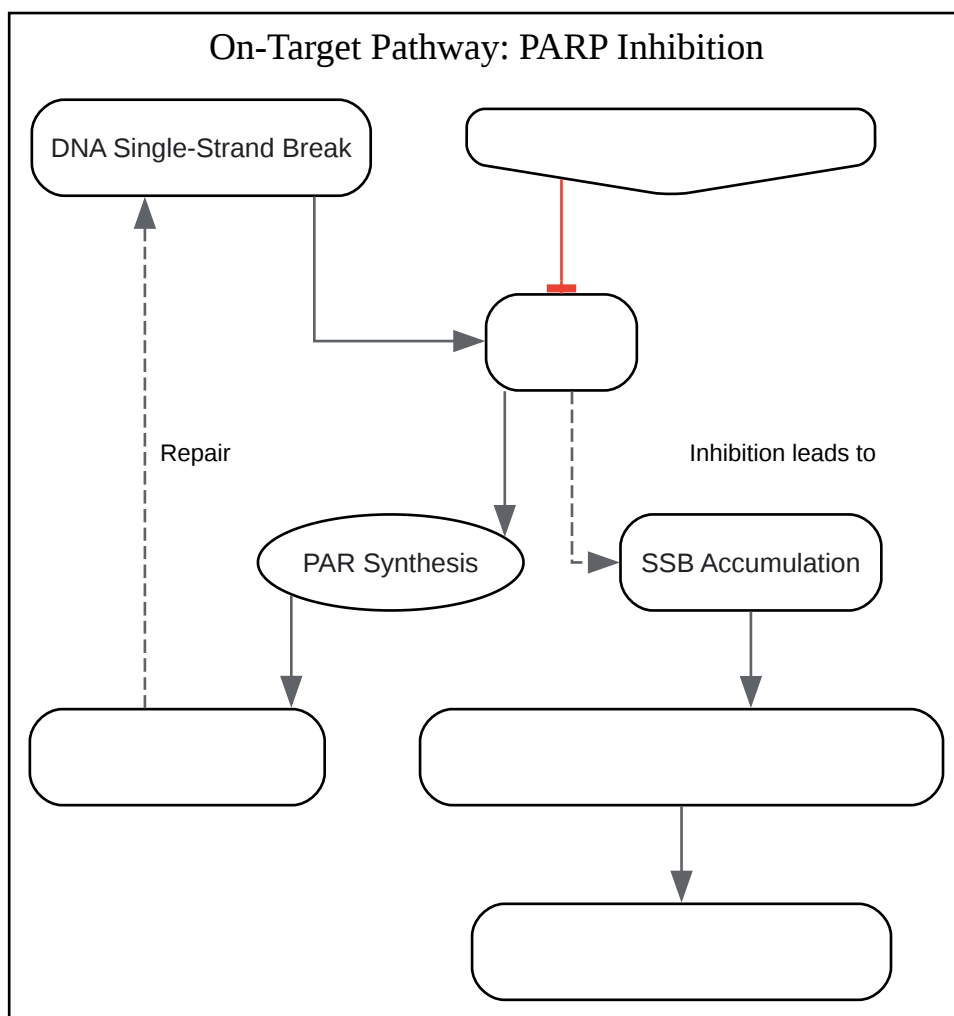
Note: A separate kinome-wide scan did not report significant inhibition of 392 kinases by Veliparib, indicating a need for careful interpretation of these potential off-target kinase activities.

Table 3: Potential Off-Target Receptor Binding

Off-Target	Assay Type	% Displacement at 10 μM	Reference
Histamine H1 Receptor	Radioligand Binding	61%	[4]
Serotonin 5-HT1A Receptor	Radioligand Binding	91%	[4]

Signaling Pathways

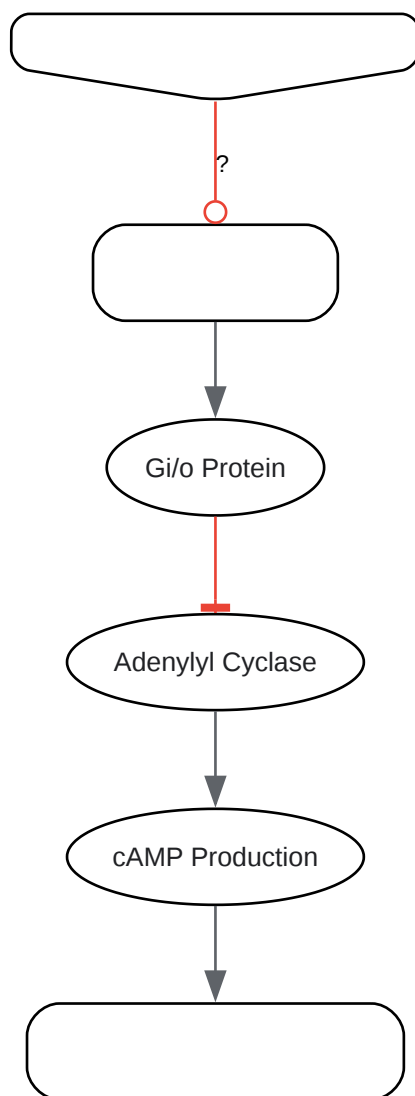
The following diagrams illustrate the primary on-target signaling pathway of Veliparib and a potential off-target pathway.



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On-target signaling pathway of Veliparib leading to synthetic lethality.

Potential Off-Target Pathway: 5-HT1A Receptor Modulation



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Hypothetical off-target signaling via the 5-HT1A receptor.

Experimental Protocols

1. Radioligand Binding Assay for Histamine H1 Receptor

- Objective: To determine the binding affinity of Veliparib for the human histamine H1 receptor.
- Materials:

- HEK293 cells expressing the human H1 receptor.
- Membrane preparation from these cells.
- [3H]-pyrilamine (radioligand).
- Unlabeled Mepyramine (for non-specific binding).
- Veliparib.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.
- Procedure:
 - Prepare serial dilutions of Veliparib.
 - In a 96-well plate, add the cell membrane preparation, [3H]-pyrilamine at a concentration near its K_d , and either buffer, unlabeled mepyramine (for non-specific binding), or Veliparib at various concentrations.
 - Incubate to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Calculate specific binding and determine the IC_{50} of Veliparib.

2. Kinase Inhibition Assay (Example: PIM1)

- Objective: To determine the inhibitory activity of Veliparib against PIM1 kinase.

- Materials:
 - Recombinant PIM1 kinase.
 - PIM1 substrate (e.g., a specific peptide).
 - ATP.
 - Veliparib.
 - Assay buffer.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of Veliparib.
 - In a 96-well plate, add PIM1 kinase, its substrate, and Veliparib at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate for a defined period at the optimal temperature.
 - Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
 - Calculate the percentage of inhibition and determine the IC50 of Veliparib.

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